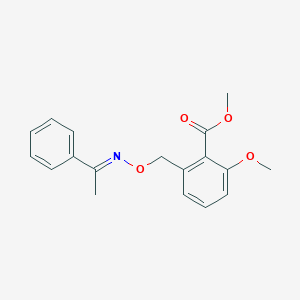

2-Methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-methoxy-6-[[(E)-1-phenylethylideneamino]oxymethyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-13(14-8-5-4-6-9-14)19-23-12-15-10-7-11-16(21-2)17(15)18(20)22-3/h4-11H,12H2,1-3H3/b19-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUJFSIOCAIPDW-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC1=C(C(=CC=C1)OC)C(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OCC1=C(C(=CC=C1)OC)C(=O)OC)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester, also known as a derivative of methoxybenzoic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a methoxy group and an ethylideneaminooxymethyl moiety, suggesting possible interactions with biological systems that could lead to therapeutic applications.

Chemical Formula: C16H19N1O4

Molecular Weight: 287.33 g/mol

CAS Number: 1171921-37-1

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of the bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Research has also suggested potential anti-inflammatory effects of this compound. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a possible application in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various benzoic acid derivatives against common pathogens. The results indicated that this compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Inflammation Model : In a controlled experiment using a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. This study supports its potential use as an anti-inflammatory agent .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The results indicated that it exhibits low cytotoxicity towards normal human fibroblast cells, suggesting a favorable therapeutic index for further development .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus growth | |

| Anti-inflammatory | Reduced cytokine production | |

| Cytotoxicity | Low cytotoxicity in fibroblasts |

Structure-Activity Relationship (SAR)

| Structural Feature | Activity Impact |

|---|---|

| Methoxy group | Enhances solubility |

| Ethylideneaminooxymethyl moiety | Contributes to antimicrobial activity |

| Benzoic acid core | Essential for biological activity |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of benzoic acids, including 2-Methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications in the benzoic acid structure could enhance the compound's efficacy against breast cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a potential candidate for treating inflammatory diseases such as arthritis .

Agricultural Applications

Pesticide Development

In agricultural science, this compound has been explored as a potential pesticide. Its structural characteristics allow it to function as an effective fungicide against various plant pathogens. A study highlighted its effectiveness against fungal strains that affect crops like wheat and apples, showcasing its potential for enhancing crop yields .

Plant Growth Regulator

Additionally, this compound has been evaluated for its role as a plant growth regulator. It has shown promise in promoting root development and increasing resistance to environmental stressors in several plant species .

Materials Science

Polymer Synthesis

In materials science, the compound is being studied for its utility in synthesizing novel polymers. Its unique chemical structure allows it to act as a monomer in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability. Research has indicated that polymers derived from this compound exhibit improved resistance to degradation under environmental conditions .

Case Studies

Comparison with Similar Compounds

Substituent Variation at Position 6

Below is a comparative analysis with analogous derivatives:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The phenyl-ethylideneamino group in the target compound introduces an imine bond, which is redox-active and pH-sensitive, unlike the static substituents in dichlorobenzyl or thiophene derivatives .

- Heterocyclic vs.

Physicochemical Properties

Limited data are available for direct comparison, but molecular weight and solubility trends can be inferred:

Preparation Methods

Preparation of Methyl 2-Methoxy-6-Methylbenzoate

The synthesis begins with esterification of 2-methoxy-6-methylbenzoic acid using methanol under acidic conditions (HCl or H₂SO₄). Typical yields exceed 90% with >95% purity.

Bromination to Methyl 2-Methoxy-6-(Bromomethyl)Benzoate

Bromination employs N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., acetonitrile) at 58–62°C for 2–4 hours. Radical initiators like azobisisobutyronitrile (AIBN) are optional but enhance selectivity.

Table 1: Bromination Conditions and Outcomes

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NBS | Acetonitrile | 60 | 4 | 84 | 98 |

| DBDMH* | Dichloromethane | 40 | 6 | 78 | 95 |

| Br₂ | CCl₄ | Reflux | 2 | 65 | 90 |

*Dibromodimethylhydantoin (DBDMH).

Synthesis of Phenylacetaldehyde Oxime

Phenylacetaldehyde oxime is prepared by condensing phenylacetaldehyde with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 4–6 hours). Sodium acetate neutralizes HCl, driving the reaction to completion. The oxime is isolated via filtration or extraction (yield: 85–92%).

Reaction Scheme:

Oxime Ether Formation via Nucleophilic Substitution

Coupling Mechanism

The bromomethyl benzoate reacts with the deprotonated oxime in a polar solvent (acetonitrile, DMF) using a base (K₂CO₃) or phase-transfer catalyst (tetrabutylammonium bromide). The reaction proceeds via an Sₙ2 mechanism , displacing bromide to form the oxime ether.

Table 2: Coupling Reaction Optimization

| Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | 60 | 6 | 75 |

| TBAB* | Toluene | 80 | 4 | 82 |

| NaH | DMF | 25 | 12 | 68 |

Reaction Conditions

-

Temperature: 20–60°C to balance reaction rate and byproduct formation.

-

Solvent: Acetonitrile or toluene optimizes solubility and minimizes side reactions.

-

Catalyst: Phase-transfer agents enhance interfacial reactivity, particularly in biphasic systems.

Critical Parameters:

-

Stoichiometric excess of oxime (1.2–1.5 eq) ensures complete bromomethyl consumption.

-

Post-reaction purification via recrystallization (diethyl ether, methyl tert-butyl ether) achieves >98% purity.

Alternative Methodologies

One-Pot Bromination-Coupling

Combining bromination and coupling in a single reactor reduces intermediate isolation steps. NBS and oxime are sequentially added to methyl 2-methoxy-6-methylbenzoate in acetonitrile, yielding 78% product.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the coupling step, achieving 80% yield with comparable purity.

Purification and Characterization

Q & A

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Key issues : Racemization at the imine/oxime group during prolonged reactions. Mitigate via low-temperature synthesis (<40°C) and chiral catalysts (e.g., BINOL-derived ligands) .

- Process optimization : Use flow chemistry for better heat/mass transfer control and in-line FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.